2-(methoxymethyl)-5-methyl-1H-benzimidazole
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Overview
Description
2-(Methoxymethyl)-5-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It features a benzimidazole core substituted with a methoxymethyl group at the 2-position and a methyl group at the 5-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole typically involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the condensation of o-phenylenediamine with 2-methoxymethyl-5-methylbenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, and alkyl halides.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole amines.
Substitution: Halogenated, sulfonylated, and alkylated benzimidazole derivatives.
Scientific Research Applications
2-(Methoxymethyl)-5-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with DNA or RNA, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzimidazole ring.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of various chemicals.
2-Methoxyestradiol: A natural metabolite of estradiol with angiogenesis inhibitory properties.
5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole:
Uniqueness
2-(Methoxymethyl)-5-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(methoxymethyl)-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-4-8-9(5-7)12-10(11-8)6-13-2/h3-5H,6H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDVZDASNHPNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358924 |
Source
|
Record name | 2-(methoxymethyl)-5-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630091-38-2 |
Source
|
Record name | 2-(methoxymethyl)-5-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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